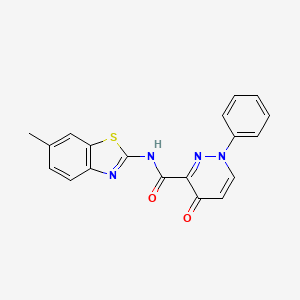

N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Description

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (CAS: 892624-41-8) is a heterocyclic compound featuring a benzothiazole moiety linked via a carboxamide group to a 1,4-dihydropyridazine ring. Its molecular formula is C₁₉H₁₄N₄O₂S, with an average mass of 362.407 g/mol and a monoisotopic mass of 362.083747 Da . The structure combines electron-rich aromatic systems (benzothiazole and phenyl groups) with a partially saturated pyridazine core, which may influence its pharmacological or material properties.

Properties

Molecular Formula |

C19H14N4O2S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide |

InChI |

InChI=1S/C19H14N4O2S/c1-12-7-8-14-16(11-12)26-19(20-14)21-18(25)17-15(24)9-10-23(22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21,25) |

InChI Key |

OAPYNPFTNXYHGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring, followed by cyclization with appropriate reagents to form the pyridazine ring . The reaction conditions often require the use of solvents like dioxane and catalysts to promote the intramolecular C–S bond coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Microwave irradiation and one-pot multicomponent reactions are also explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically conducted under controlled temperatures and in the presence of solvents like ethanol or dioxane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C19H16N4O2S

- Molecular Weight : 364.4 g/mol

- Chemical Structure : The compound features a benzothiazole moiety, which is known for its biological activity, particularly in drug design.

In Vitro Studies

Recent studies have highlighted the anticancer potential of N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide through various in vitro assays. For instance:

- Cytotoxicity Testing : The compound was evaluated against several cancer cell lines, including human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7). The results indicated that it exhibited significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism of action appears to involve the induction of apoptosis in cancer cells. Flow cytometry studies demonstrated increased early and late apoptotic populations upon treatment with this compound, suggesting it triggers apoptotic signaling pathways .

Case Study: HepG2 Cells

In a specific study involving HepG2 cells:

- Treatment with the compound resulted in the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2. This dual action underscores its potential as a therapeutic agent targeting dysregulated cell death mechanisms typical in cancer .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes that are crucial in cancer progression:

- Multi-Kinase Inhibition : It has shown promise as a multi-targeted kinase inhibitor, which could be beneficial for treating cancers that rely on multiple signaling pathways for growth and survival .

- Structural Optimization : Ongoing research focuses on optimizing the structural features of this compound to enhance its inhibitory activity against specific kinases involved in tumorigenesis .

Other Therapeutic Applications

Beyond its anticancer properties, this compound may have broader implications in medicinal chemistry:

- Antimicrobial Activity : Some derivatives of benzothiazole compounds have been reported to exhibit antimicrobial properties. Further studies could explore this aspect for potential applications in treating infections .

- Neuroprotective Effects : Initial findings suggest that related compounds may possess neuroprotective effects, which warrants further investigation into their efficacy against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues of the target compound, highlighting differences in core scaffolds, substituents, and synthesis strategies:

Pharmacological and Functional Insights

- Target Compound: Limited bioactivity data available, but the benzothiazole moiety is associated with antimicrobial and antitumor properties in related structures .

- 1,4-Dihydropyridines () : Exhibited calcium channel modulation in analogous studies, though furyl and thioalkyl substituents may alter selectivity .

- Azo Dyes () : Focused on material applications (e.g., dyes), contrasting with the pharmacological focus of the target compound .

Structural and Electronic Differences

- Planarity vs.

- Electron-Donating Groups : The 6-methylbenzothiazole in the target compound enhances lipophilicity compared to the methoxyphenyl groups in dihydropyridines ().

- Bioisosteric Replacements : Replacing dihydropyridazine with dihydropyridine () or benzoxazin () alters hydrogen-bonding capacity and π-π stacking interactions.

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a benzothiazole moiety with a pyridazine ring, which contributes to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H18N4O2S |

| Molecular Weight | 438.5 g/mol |

| IUPAC Name | N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1-phenylpyridazine-3-carboxamide |

| InChI Key | QMJHQWTXJMWQJJ-UHFFFAOYSA-N |

The mechanism of action for this compound involves interactions with specific molecular targets. Research indicates that it may inhibit enzymes or proteins associated with various disease pathways, particularly in the context of antimicrobial and anticancer activities .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound. For instance:

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity was evaluated using standard assays, revealing promising results against specific types of cancer .

Structure–Activity Relationship (SAR)

The presence of specific functional groups within the compound significantly influences its biological activity. For example:

- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at certain positions on the benzothiazole moiety showed enhanced antimicrobial activity against various pathogens compared to reference drugs like ciprofloxacin and fluconazole .

Study 1: Anticancer Screening

A study utilizing high-pressure synthesis methods demonstrated that derivatives of this compound exhibited notable anticancer activity. The cytotoxic effects were assessed across multiple cancer cell lines, revealing a concentration-dependent response. The most active derivatives had IC50 values in the low micromolar range .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent in treating infections .

Comparative Analysis

To further understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(6-methylbenzothiazol) derivatives | Moderate | Low |

| Pyridazine derivatives | High | Moderate |

| N-(6-methylbenzothiazol)-based compounds | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.